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Bromosulfophthalein(2-)

Cat. No.: B1229162
M. Wt: 792 g/mol
InChI Key: OHTXTCNTQJFRIG-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research Applications of Bromosulfophthalein(2-)

The primary historical application of Bromosulfophthalein was as a diagnostic agent for assessing liver function. wikipedia.orgmerckvetmanual.com The "BSP test" was developed to measure the liver's ability to remove the dye from the bloodstream. britannica.comcabidigitallibrary.org Following intravenous administration, the rate of BSP clearance from the plasma was determined colorimetrically, providing a quantitative measure of hepatic excretory capacity. nih.gov This test was particularly valuable in diagnosing liver damage, such as cirrhosis, especially in cases without jaundice. liverinstitutepllc.org The normal metabolism and excretion of BSP depend on several physiological processes: hepatic blood flow, the ability of liver cells to uptake and concentrate the dye, and its subsequent excretion into the bile. nih.gov

The principle of the test was based on the liver's central role in clearing the dye. After being taken up by hepatocytes, BSP is primarily metabolized through conjugation with glutathione (B108866). wikipedia.orgnih.gov Both the free and conjugated forms are then excreted into the bile. nih.gov The retention of BSP in the serum was an indicator of liver dysfunction. wikipedia.orgcabidigitallibrary.org

Over time, the clinical use of the BSP test declined due to the lack of commercially available pharmaceutical-grade dye and the development of alternative diagnostic methods. merckvetmanual.com However, its legacy continued as its well-characterized physiological pathway made it an ideal tool for foundational research. The focus shifted from a clinical diagnostic marker to a research compound for investigating the fundamental mechanisms of liver physiology, toxicology, and pharmacology. This evolution allowed scientists to dissect the specific steps of hepatic clearance that were once assessed globally by the clinical test.

Role of Bromosulfophthalein(2-) as a Model Compound in Biochemical Investigations

Bromosulfophthalein(2-) has served as an invaluable model compound for investigating several key biochemical processes, primarily related to hepatic transport and metabolism. Its utility stems from its well-defined interaction with specific cellular components.

Studying Glutathione Conjugation: The detoxification of BSP in the liver occurs through its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgnih.gov This has made BSP a classic model substrate for studying the activity and kinetics of GST enzymes. mdpi.comresearchgate.net Research has shown that the conjugation of BSP with GSH is a critical step in its biliary excretion. nih.gov Studies using isolated liver cells have demonstrated that this conjugation process leads to an equimolar decrease in cellular glutathione levels. nih.gov Furthermore, BSP has been used as a class marker and inhibitor for certain classes of GSTs, helping to characterize these important detoxification enzymes. mdpi.comresearchgate.net

Investigating Organic Anion Transport: BSP is a prototypical organic anion, and its transport across cellular membranes has been extensively studied to characterize the function of various organic anion transporters. caymanchem.comphysiology.org It is a known substrate and inhibitor for members of the Organic Anion Transporting Polypeptide (OATP) family, including OATP1B1, OATP1B3, OATP1A2, and OATP2B1, as well as for the Multidrug Resistance Protein 2 (MRP2). caymanchem.com Research using BSP has been crucial in understanding the Na+-independent transport of organic anions into hepatocytes. physiology.org For instance, studies in developing rat livers used radiolabelled [³⁵S]BSP to demonstrate that the expression and function of the organic anion transport protein (oatp1) appear postnatally and correlate with the liver's maturing ability to transport organic anions. physiology.orgcapes.gov.br

Elucidating Bilitranslocase Function: Bromosulfophthalein is a standard substrate for bilitranslocase, a membrane transporter involved in the uptake of bilirubin (B190676) and other organic anions into the liver. researchgate.netresearchgate.netnih.gov Research has utilized BSP to probe the function and specificity of bilitranslocase. researchgate.net Studies on both rat and human liver slices have shown that BSP uptake is inhibited by bilitranslocase-specific antibodies, confirming the transporter's role in the hepatic clearance of the dye. researchgate.netnih.gov These investigations have helped to distinguish the transport pathway of bilitranslocase from that of other transporters, as its inhibition pattern with compounds like bilirubin and taurocholate is distinct. researchgate.net The use of BSP has also been extended to identify bilitranslocase homologues in other tissues and even in other species, such as in the vascular endothelium, where it may mediate flavonoid transport. researchgate.net

Overview of Key Research Areas in Bromosulfophthalein(2-) Science

The application of Bromosulfophthalein(2-) in scientific research spans several key areas, building upon its historical use and properties as a model compound.

Enzymology and Drug Metabolism: BSP serves as a critical tool in enzymology, particularly for studying Glutathione S-transferases (GSTs). It is used as a substrate to measure enzyme activity and as an inhibitor to probe the structure and function of these enzymes. researchgate.netacs.org This research is vital for understanding phase II drug metabolism and cellular detoxification pathways. mdpi.com Recent studies have even explored BSP as a potential inhibitor of GSTs from parasites like Plasmodium falciparum, suggesting novel therapeutic applications. tandfonline.com

Transporter Biology and Drug-Drug Interactions: A significant area of research involves using BSP to investigate the function of specific transporters, such as bilitranslocase. researchgate.netmdpi.com By serving as a known substrate, BSP allows for the characterization of transporter activity in various tissues and cell types. researchgate.netnih.gov This is crucial for predicting potential drug-drug interactions, as many therapeutic agents can compete for the same transport pathways as BSP, potentially leading to altered pharmacokinetics. caymanchem.complos.org

Toxicology and Cellular Function: In toxicology, BSP is used to assess the impact of xenobiotics on liver function at a mechanistic level. dtic.mil For example, it can be used in isolated cell systems or perfused liver models to determine how a toxic substance affects specific transport or metabolic steps. nih.govresearchgate.net It has also been employed in studies exploring the impact of various pathological states, such as ketosis in dairy cows, on hepatic function. cabidigitallibrary.org

Data Tables

Table 1: Transporters Investigated Using Bromosulfophthalein(2-)

Transporter FamilySpecific TransporterRole of Bromosulfophthalein(2-)Reference
Organic Anion Transporting Polypeptides (OATP/SLCO)OATP1B1, OATP1B3, OATP1A2, OATP2B1Substrate and Inhibitor caymanchem.com
oatp1 (rat)Substrate physiology.orgcapes.gov.br
ATP-Binding Cassette (ABC) TransportersMRP2 (Multidrug Resistance Protein 2)Substrate and Inhibitor caymanchem.com
Bilirubin Transporter (BRT) Family (TCDB 2.A.65)BilitranslocaseSubstrate researchgate.netnih.govmdpi.com
Sodium-Dependent Organic Anion Transporter (SOAT)SOAT (SLC10A6)Inhibitor mdpi.com

Table 2: Compounds Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H8Br4O10S2-2 B1229162 Bromosulfophthalein(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H8Br4O10S2-2

Molecular Weight

792 g/mol

IUPAC Name

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate

InChI

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)/p-2

InChI Key

OHTXTCNTQJFRIG-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O

Synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Mechanistic Investigations of Bromosulfophthalein 2 Biological Interactions in Research Models

Elucidation of Cellular and Subcellular Transport Mechanisms of Bromosulfophthalein(2-)

The transport of Bromosulfophthalein (BSP), an organic anion, across cellular and subcellular membranes is a complex process involving multiple transport systems. This has been a subject of extensive research, particularly in liver cells, to understand the mechanisms of hepatic clearance.

Kinetics of Bromosulfophthalein(2-) Uptake in Isolated Cellular Systems

Studies using isolated rat hepatocytes have been instrumental in characterizing the kinetics of BSP uptake. The initial rate of uptake is significantly faster than its subsequent intracellular conjugation with glutathione (B108866). nih.gov This leads to a temporary accumulation of both free BSP and its glutathione conjugate within the cell until an equilibrium is reached. nih.gov The uptake process is saturable, indicating the involvement of carrier-mediated transport systems.

In isolated liver cells, the uptake of BSP demonstrates dose-dependent kinetics. nih.gov At lower concentrations, the uptake appears to follow Michaelis-Menten kinetics with an apparent K_m of 7 µM and a V_max of 2.6 nmol x mg protein⁻¹ x min⁻¹. physiology.org However, at higher concentrations, a second, nonlinear uptake mechanism becomes evident. physiology.org The transport of BSP is an energy-dependent process, as demonstrated by its reduction in the presence of metabolic inhibitors. physiology.org Furthermore, the uptake is strongly temperature-dependent. nih.govresearchgate.net In rat liver slices, the uptake rate constant at 37°C was found to be 0.8 ± 0.1 min⁻¹, with a maximum accumulation of 4.27 ± 0.15 nmol. researchgate.net

The uptake of the BSP-glutathione conjugate has also been studied in isolated hepatocytes. physiology.org Its transport is saturable with an apparent K_m of 4 µM and a V_max of 0.16 nmol x mg protein⁻¹ x min⁻¹, suggesting a shared transport mechanism with unconjugated BSP. physiology.org

Table 1: Kinetic Parameters of Bromosulfophthalein (BSP) and BSP-Glutathione (BSP-GS) Uptake in Isolated Hepatocytes
CompoundApparent K_m (µM)V_max (nmol x mg protein⁻¹ x min⁻¹)
BSP7 physiology.org2.6 physiology.org
BSP-GS4 physiology.org0.16 physiology.org

Identification and Characterization of Bromosulfophthalein(2-) Transporters in Model Systems (e.g., OATPs, PGT, bilitranslocase)

Multiple transport proteins have been identified to mediate the uptake of BSP into cells, particularly hepatocytes. These include members of the Organic Anion Transporting Polypeptide (OATP) family, the Prostaglandin (B15479496) Transporter (PGT), and bilitranslocase. nih.govresearchgate.net

Organic Anion Transporting Polypeptides (OATPs): OATPs are a family of transporters that mediate the Na⁺-independent uptake of a wide range of amphipathic organic compounds, including BSP. oup.com Several OATP isoforms are expressed in the liver and are responsible for the hepatic uptake of BSP from the blood. solvobiotech.com For instance, rat Oatp1b2, the counterpart to human OATP1B1 and OATP1B3, is a multispecific transporter with a high affinity for BSP. solvobiotech.com Human OATP1B1 and OATP1B3 have been shown to transport microcystin-LR, and this transport is inhibited by BSP, indicating they are also BSP transporters. d-nb.info The apparent K_m values for microcystin-LR transport by OATP1B1 and OATP1B3 are 7 µM and 9 µM, respectively. d-nb.info Another member, OATP-F (SLC21A14), transports BSP, although less efficiently than its primary substrates, thyroid hormones. oup.commerckmillipore.com OATP2B1 also transports BSP. arvojournals.org

Prostaglandin Transporter (PGT): PGT, also known as OATP2A1 (SLCO2A1), is another transporter implicated in BSP transport. bioscientifica.com PGT is an organic anion transporter that mediates the uptake of prostaglandins. pnas.org Studies have shown that PGT inhibitors, such as Bromosulfophthalein, can prevent the cellular injury caused by increased intracellular prostaglandin E2 levels, highlighting the role of PGT in transporting such compounds. iapsymposia.comresearchgate.net

Bilitranslocase: Bilitranslocase is a membrane carrier protein that plays a significant role in the hepatic uptake of bilirubin (B190676) and other organic anions like BSP. nih.govresearchgate.netfrontiersin.org It functions as a transporter for the quinoidal tautomer of BSP. oup.com Studies using specific antibodies against bilitranslocase have demonstrated its contribution to BSP uptake in both rat and human liver slices. nih.govresearchgate.net The inhibition of BSP uptake by these antibodies confirms the role of bilitranslocase in this process. nih.govresearchgate.netoup.com In carnation petal microsomes, a homolog of rat liver bilitranslocase was identified as a BSP carrier with a K_m of 5.3 µM. nih.gov

Competitive Transport Inhibition Studies involving Bromosulfophthalein(2-)

Competitive inhibition studies have been crucial in elucidating the shared transport pathways for BSP and other organic anions. The uptake of BSP by the liver is competitively inhibited by various compounds, indicating that they compete for the same transport systems.

In studies with rat and human liver slices, the uptake of BSP was inhibited by several hepatotropic organic anions, including bilirubin (50 nM), nicotinic acid (1 µM), digoxin (B3395198) (2 µM), indocyanine green (5 µM), and taurocholate (100 µM). nih.govresearchgate.net The inhibition of BSP uptake by bilirubin without an additive effect when combined with bilitranslocase antibodies suggests they share the bilitranslocase transporter. nih.govresearchgate.net In contrast, the additive inhibition observed with taurocholate confirms that bilitranslocase is not a bile salt transporter. nih.govresearchgate.net

Further studies in isolated liver plasma membrane vesicles have shown that pravastatin (B1207561) and dibromosulfophthalein (DBSP) competitively inhibit the electroneutral component of BSP uptake, suggesting they share a common transport system. nih.gov The inhibition constants (K_i) were determined to be 0.650 mM for pravastatin and 0.020 mM for DBSP. nih.gov However, for the electrogenic component of BSP uptake, pravastatin acted as a non-competitive inhibitor (K_i = 0.210 mM), while DBSP exhibited a mixed-type inhibition (K_i = 0.018 mM). nih.gov

In oocyte expression systems, the transport of microcystin-LR by human OATP1B1 and OATP1B3 was inhibited by BSP. d-nb.info Similarly, in carnation petal microsomes, the BSP carrier was competitively inhibited by cyanidine 3-glucoside (K_i = 51.6 µM) and noncompetitively by cyanidin (B77932) (K_i = 88.3 µM). nih.gov The uptake of the BSP-glutathione conjugate is competitively inhibited by BSP with a K_i of approximately 1 µM. physiology.org

Table 2: Competitive Inhibition of Bromosulfophthalein (BSP) Transport
InhibitorSystem/TransporterType of InhibitionK_i Value
BilirubinBilitranslocase in liver slicesCompetitive-
PravastatinElectroneutral BSP uptake in liver plasma membrane vesiclesCompetitive0.650 mM nih.gov
Dibromosulfophthalein (DBSP)Electroneutral BSP uptake in liver plasma membrane vesiclesCompetitive0.020 mM nih.gov
PravastatinElectrogenic BSP uptake in liver plasma membrane vesiclesNon-competitive0.210 mM nih.gov
Dibromosulfophthalein (DBSP)Electrogenic BSP uptake in liver plasma membrane vesiclesMixed0.018 mM nih.gov
Cyanidine 3-glucosideBSP carrier in carnation petal microsomesCompetitive51.6 µM nih.gov
CyanidinBSP carrier in carnation petal microsomesNon-competitive88.3 µM nih.gov
Bromosulfophthalein (BSP)BSP-glutathione conjugate uptake in isolated hepatocytesCompetitive~1 µM physiology.org

Role of Membrane Components in Bromosulfophthalein(2-) Translocation

The transport of anionic substrates like BSP, which carries two negative charges, against the negative membrane potential of a hepatocyte (around -35 mV) is an energetically unfavorable process. nih.govphysiology.org This suggests that the transport mechanism must overcome this electrical gradient. Studies have shown that the uptake of BSP via a SO₄²⁻/OH⁻ exchange mechanism can increase the K⁺ conductance of rat hepatocytes, indicating a link between ion transport and BSP translocation. physiology.org Furthermore, in L1210 cells, the inhibitor vincristine (B1662923) was found to cause a hyperpolarization of the plasma membrane, which was associated with an increased uptake of methotrexate, a process linked to a BSP-sensitive efflux route. nih.gov This suggests that changes in membrane potential can influence transport processes involving BSP.

Molecular Aspects of Bromosulfophthalein(2-) Protein Binding

High-Affinity Binding to Plasma Proteins in Research Contexts (e.g., Albumin)

Bromosulfophthalein binds with high affinity to plasma proteins, most notably albumin. oup.comresearchgate.net This binding is a critical factor in the pharmacokinetics of BSP, as it influences the concentration of free, unbound drug available for uptake by tissues like the liver. oup.com The interaction is characterized by a strong binding affinity, which can slow the dissociation of BSP from albumin. oup.com

Kinetic modeling studies in perfused rat liver have indicated that the dissociation rate constant for the BSP-albumin complex is slow, ranging from 0.097 to 0.133 s⁻¹. oup.com This slow dissociation can become a rate-limiting step for hepatic uptake, particularly during the passage of blood through the liver capillaries. oup.com Assuming a rapid equilibrium between bound and unbound BSP can lead to inaccurate predictions of its clearance. oup.com

The binding of BSP to albumin involves high-affinity binding sites. Studies with bovine serum albumin have identified approximately three strong binding sites with a dissociation constant (K_d) of around 0.2 mM. oup.com Another study reported a high-affinity site with a K_d of 0.05 mM. oup.com The binding of BSP to human serum albumin has also been characterized, with the dissociation constant of the high-affinity sites being significantly lower for BSP (0.95 µM) compared to dibromosulfophthalein (1.44 µM), indicating a higher affinity of BSP for albumin. nih.gov The binding process is influenced by the presence of other albumin-bound substances, and it is generally accepted that only the unbound fraction of BSP is available for transport into hepatocytes. researchgate.netnih.gov

Table 3: Binding Parameters of Bromosulfophthalein (BSP) to Albumin
Albumin SourceMethodNumber of High-Affinity SitesDissociation Constant (K_d)
Bovine Serum AlbuminKinetic Modeling~3 oup.com~0.2 mM oup.com
Bovine Serum AlbuminNot specified<10.05 mM oup.com
Human Serum AlbuminNot specified-0.95 µM nih.gov

Characterization of Bromosulfophthalein(2-) Binding Sites on Recombinant Proteins

The study of Bromosulfophthalein(2-) interactions with specific proteins has been significantly advanced by the use of recombinant protein expression systems. A key protein of interest is the sodium-dependent organic anion transporter (SOAT), also known as SLC10A6. Research has utilized cell lines such as HEK293 and U2OS to express recombinant SOAT, thereby creating controlled environments to investigate the binding characteristics of various compounds, including Bromosulfophthalein(2-). researchgate.netresearchgate.net These studies have identified Bromosulfophthalein(2-) as a potent inhibitor of SOAT. researchgate.net

The binding sites on these recombinant transporters are complex and can involve multiple subunits. Investigations into the architecture of related transporters, such as the Na+-taurocholate co-transporting polypeptide (NTCP), have revealed that these proteins can form both homodimers (e.g., NTCP-NTCP) and heterodimers with other members of the SLC10 family, like SOAT. researchgate.net This dimerization is crucial for their proper function and trafficking to the plasma membrane. The interaction of Bromosulfophthalein(2-) with these transporters is therefore not just with a single protein but with a dynamic, multi-component complex. The specific binding pocket for Bromosulfophthalein(2-) on SOAT is proposed to be within a region that accommodates large organic anions with at least two hydrocarbon rings and a negative charge. researchgate.net

Dynamic Processes of Ligand-Protein Binding involving Bromosulfophthalein(2-)

The interaction between Bromosulfophthalein(2-) and its protein targets is a dynamic process that involves conformational changes in both the ligand and the protein. Techniques such as Fluorescence Resonance Energy Transfer (FRET) have been employed to study the dynamic nature of transporter dimerization at the plasma membrane. researchgate.net While not directly measuring Bromosulfophthalein(2-) binding, these studies provide a framework for understanding the fluid nature of the protein complexes with which Bromosulfophthalein(2-) interacts. The binding and subsequent inhibition of transporters like SOAT by Bromosulfophthalein(2-) are not static events but are influenced by the conformational state of the transporter and the presence of other interacting partners.

Enzymatic Biotransformation and Enzyme Inhibition by Bromosulfophthalein(2-)

Glutathione Conjugation Pathways of Bromosulfophthalein(2-) in Research Systems

In biological systems, Bromosulfophthalein(2-) undergoes biotransformation primarily through conjugation with glutathione. This metabolic pathway is a crucial step in its detoxification and subsequent elimination from the body. The conjugation reaction involves the formation of a thioether bond between the electrophilic center of the Bromosulfophthalein(2-) molecule and the sulfhydryl group of glutathione. Both the parent compound and its glutathione conjugate are then excreted, primarily into the bile.

Characterization of Bromosulfophthalein(2-) Interaction with Glutathione S-Transferases (GSTs)

The enzymatic conjugation of Bromosulfophthalein(2-) with glutathione is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). GSTs are a diverse group of enzymes that play a central role in the detoxification of a wide range of xenobiotic and endogenous compounds. Bromosulfophthalein(2-) serves as a substrate for several GST isoforms, which facilitate its covalent linkage to glutathione. This interaction is a key determinant of the rate of Bromosulfophthalein(2-) clearance in research models.

Enzyme Kinetics and Inhibition Profiles of Bromosulfophthalein(2-) (e.g., IC50, Ki)

The interaction of Bromosulfophthalein(2-) with various proteins has been quantified through the determination of kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the potency of Bromosulfophthalein(2-) as an inhibitor. For instance, Bromosulfophthalein(2-) has been shown to be a competitive inhibitor of the sodium-dependent organic anion transporter (SOAT). In studies using stably transfected SOAT-HEK293 cells, the sulfoconjugated bile acid taurolithocholic acid-3-sulfate, a known substrate, exhibited competitive inhibition of SOAT transport with an apparent Ki value of 0.24 μM. researchgate.net While a specific Ki for Bromosulfophthalein(2-) on SOAT is not provided in the search results, it is identified as a strong inhibitor. researchgate.net In the context of Glutathione S-Transferases, Bromosulfophthalein has been reported to have an IC50 of 27 µM for a GST. dntb.gov.ua

CompoundProtein TargetInhibition ParameterValue
BromosulfophthaleinGlutathione S-Transferase (GST)IC5027 µM dntb.gov.ua
Taurolithocholic acid-3-sulfateSodium-dependent organic anion transporter (SOAT)Ki (apparent)0.24 μM researchgate.net

Non-Competitive Inhibition Mechanisms of Bromosulfophthalein(2-)

In addition to competitive inhibition, Bromosulfophthalein(2-) has also been shown to exhibit non-competitive inhibition. dntb.gov.ua A non-competitive inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding event alters the conformation of the enzyme, leading to a reduction in its catalytic efficiency without preventing the substrate from binding to the active site. nih.gov

In the case of Glutathione S-Transferases, enzyme kinetics studies have revealed that Bromosulfophthalein acts as a non-competitive inhibitor with respect to glutathione. dntb.gov.ua This means that Bromosulfophthalein(2-) can bind to the GST enzyme regardless of whether glutathione is already bound. This type of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) for the substrate remains unchanged. ucl.ac.ukmedicoapps.org The non-competitive inhibition of GSTs by Bromosulfophthalein(2-) highlights the complexity of its interactions with metabolic enzymes and suggests that it can modulate their activity through mechanisms other than direct competition at the active site.

Cellular Responses and Mechanistic Effects of Bromosulfophthalein(2-) in In Vitro Models

Bromosulfophthalein (BSP), a triphenylmethane (B1682552) dye, has been utilized in research to investigate various cellular functions. nih.gov Its interactions with cellular components, particularly membrane transporters, have made it a tool for studying biological processes in controlled laboratory settings.

Modulation of Cellular Processes by Bromosulfophthalein(2-) in Engineered Cell Lines

Engineered cell lines are instrumental in dissecting the specific molecular interactions of compounds like Bromosulfophthalein(2-). These cell lines, often derived from human tissues such as the liver or kidneys, can be genetically modified to express or lack certain proteins, providing a controlled environment for mechanistic studies.

For instance, the HepG2 cell line, originating from a human hepatocellular carcinoma, is a widely used model for liver-related research. nih.govmdpi.com Its utility extends to studies on drug metabolism and transport, as it retains many metabolic functions of hepatocytes. mdpi.com By engineering HepG2 cells to overexpress or knockdown specific transporters, researchers can investigate the precise role of these transporters in the uptake and efflux of Bromosulfophthalein(2-). One such example is the NTCP-expressing HepG2 cell line, which has been engineered to study the entry of hepatitis B virus, a process involving a bile acid transporter that Bromosulfophthalein(2-) is known to interact with.

Similarly, the human hepatic stellate cell line, LX-2, serves as a model for studying liver fibrosis. cytion.com These cells are crucial in the liver's response to injury and are involved in the development of fibrotic tissue. Research using LX-2 cells can elucidate how Bromosulfophthalein(2-) might influence the cellular processes associated with liver disease progression.

In the context of inflammation, the murine macrophage cell line RAW264.7 is a common in vitro model. nih.gov Studies have utilized this cell line to explore the anti-inflammatory potential of Bromosulfophthalein(2-). By stimulating these cells with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, researchers can assess how Bromosulfophthalein(2-) modulates the production of inflammatory mediators. nih.gov

Table 1: Engineered Cell Lines Used in Bromosulfophthalein(2-) Research

Cell LineOrganismTissue of OriginKey Applications in Bromosulfophthalein(2-) Research
HepG2HumanLiver (Hepatocellular Carcinoma)Studying hepatocyte transport and metabolism. nih.govmdpi.com
LX-2HumanLiver (Hepatic Stellate Cells)Investigating mechanisms of liver fibrosis. cytion.com
RAW264.7MouseMacrophageExamining anti-inflammatory effects and macrophage activation. nih.gov

Impact on Cytoskeletal Integrity and Paracellular Permeability in Cellular Assays

The integrity of the cytoskeleton and the regulation of paracellular permeability are critical for maintaining the barrier function of epithelial and endothelial cell layers. Research has indicated that Bromosulfophthalein(2-) can influence these properties in cellular models.

In vitro models of acute kidney injury have demonstrated that inflammatory conditions lead to cytoskeletal disruption and an increase in paracellular permeability in renal proximal tubular cells. iapsymposia.com These changes compromise the essential functions of the tubules. The application of Bromosulfophthalein(2-) in these models has been shown to prevent this cytoskeletal disruption and the associated increase in permeability. iapsymposia.com This protective effect is linked to the inhibition of the prostaglandin uptake transporter (PGT), which in turn prevents the detrimental intracellular effects of prostaglandin E2. iapsymposia.com

Table 2: Effects of Bromosulfophthalein(2-) on Cellular Integrity in In Vitro Models

Cellular ParameterModel SystemObserved Effect of Bromosulfophthalein(2-)
Cytoskeletal IntegrityIn vitro model of acute kidney injury (renal proximal tubular cells)Prevents disruption caused by inflammatory cytokines. iapsymposia.com
Paracellular PermeabilityIn vitro model of acute kidney injury (renal proximal tubular cells)Prevents the increase in permeability induced by inflammatory conditions. iapsymposia.com

Research on Sepsis-Induced Cellular Injury Prevention via Bromosulfophthalein(2-) in In Vitro and Murine Models

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ damage. cloudfront.netnih.gov Research has explored the potential of Bromosulfophthalein(2-) to prevent cellular injury in the context of sepsis, both in cell culture and in animal models.

In vitro studies using models of sepsis-induced renal proximal tubular cell injury have shown that Bromosulfophthalein(2-) can protect these cells from the damaging effects of inflammatory cytokines and bacterial lipopolysaccharide (LPS). iapsymposia.com This protection extends to preventing cell death, detachment, and the pro-inflammatory activation of the tubular cells. iapsymposia.com The underlying mechanism appears to be the inhibition of the prostaglandin uptake transporter (PGT), thereby mitigating the injurious intracellular signaling cascade triggered by inflammatory mediators. iapsymposia.com

Furthermore, research using the murine macrophage cell line RAW264.7 has demonstrated that Bromosulfophthalein(2-) can suppress the inflammatory effects induced by LPS. nih.gov This is significant because macrophages play a central role in the inflammatory cascade of sepsis. The study indicated that Bromosulfophthalein(2-) acts as an inhibitor of the efflux of reduced glutathione (GSH), leading to an increase in intracellular GSH levels. nih.gov Glutathione is a major cellular antioxidant, and by increasing its intracellular concentration, Bromosulfophthalein(2-) may help to counteract the oxidative stress associated with the inflammatory response in sepsis. nih.gov

Murine models of sepsis, such as those induced by LPS injection or cecal ligation and puncture (CLP), provide a more complex biological system to study the effects of potential therapeutic agents. nih.gov While direct in vivo studies on the efficacy of Bromosulfophthalein(2-) in preventing sepsis-induced acute kidney injury are a subject of ongoing investigation, the promising results from in vitro models provide a strong rationale for such research. iapsymposia.com The ability of Bromosulfophthalein(2-) to modulate key cellular processes involved in the pathogenesis of sepsis highlights its value as a research tool in this field.

Table 3: Summary of Bromosulfophthalein(2-)'s Protective Effects in Sepsis Models

ModelKey FindingsProposed Mechanism of Action
In Vitro Model of Sepsis-Induced Renal Proximal Tubular Cell InjuryPrevents cell death, detachment, cytoskeletal disruption, increased paracellular permeability, and pro-inflammatory activation. iapsymposia.comInhibition of the prostaglandin uptake transporter (PGT) and subsequent reduction of intracellular prostaglandin E2 effects. iapsymposia.com
Lipopolysaccharide-Stimulated RAW264.7 MacrophagesSuppresses inflammatory effects. nih.govInhibition of glutathione (GSH) efflux, leading to increased intracellular antioxidant capacity. nih.gov
Murine Models of SepsisProvides a platform for future in vivo validation of in vitro findings. iapsymposia.comnih.govNot yet fully elucidated in vivo for Bromosulfophthalein(2-).

Advanced Research Methodologies and Analytical Approaches for Bromosulfophthalein 2 Studies

Spectroscopic and Photophysical Characterization of Bromosulfophthalein(2-) in Research

Spectroscopic methods are fundamental in defining the electronic and photophysical characteristics of Bromosulfophthalein(2-). These techniques probe the interaction of the molecule with light, revealing details about its structure, excited states, and reactivity.

UV-Visible (UV-Vis) and fluorescence spectroscopy are two complementary techniques used to study molecules like Bromosulfophthalein(2-). denovix.com UV-Vis spectroscopy measures the wavelengths of light absorbed by the compound. edinst.com This technique relies on the principle that molecules absorb specific wavelengths of UV or visible light, and the amount of light absorbed is proportional to the concentration of the substance, a relationship described by the Beer-Lambert Law. edinst.com It is a rapid, cost-effective, and non-destructive method often used for routine quantification. biocompare.com

Fluorescence spectroscopy, on the other hand, provides information about the light emitted by a substance. jasco-global.com A molecule is excited by absorbing light at a specific wavelength, and it then emits light at a longer wavelength. edinst.com This emission is characteristic of the molecule's structure and its environment. jasco-global.com Fluorescence is generally more sensitive and specific than absorbance because not all molecules that absorb light will fluoresce. denovix.combiocompare.com While UV-Vis analysis of a mixture measures the absorbance of all components, fluorescence spectroscopy can often selectively excite a specific molecule of interest, making it ideal for specific quantification in a mixture. biocompare.com The combination of both techniques can provide a more comprehensive understanding of a compound's properties. biocompare.com

Two critical parameters derived from fluorescence spectroscopy are the fluorescence quantum yield (Φf) and the Stokes shift. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net It can be measured relative to a known standard or as an absolute quantity. researchgate.net This parameter is crucial for understanding the energy dissipation pathways of an excited molecule.

The Stokes shift is the difference between the position of the maximum absorption peak and the maximum fluorescence emission peak. frontiersin.org This energy difference arises from energy loss that occurs between the absorption of a photon and its subsequent emission. frontiersin.org A large Stokes shift is often desirable in fluorescence applications to minimize overlap between absorption and emission spectra. Both quantum yield and Stokes shift are sensitive to the molecular environment, including solvent polarity and viscosity. researchgate.net The study of these parameters for dye molecules provides deep insights into their photophysical behavior and potential for applications in sensing and imaging. nih.gov

Below is an illustrative data table showing typical photophysical properties for organic dyes, demonstrating the types of parameters determined in such studies.

PropertyDescriptionExample Value Range for Organic Dyes
λabs (nm) Wavelength of maximum absorption.400 - 700 nm
λem (nm) Wavelength of maximum fluorescence emission.450 - 750 nm
Stokes Shift (nm) The difference between λem and λabs.20 - 100+ nm rsc.org
Φf (Quantum Yield) The efficiency of the fluorescence process (emitted photons / absorbed photons).0.10 - 0.95 rsc.org

This table provides example data for illustrative purposes based on published values for various organic dyes. rsc.org

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the properties of short-lived excited states of molecules. This method provides detailed information about processes such as intersystem crossing, internal conversion, and photochemical reactions that occur on timescales from femtoseconds to milliseconds.

The study of the photochemical reactivity of dye derivatives, such as those of the related cyanine (B1664457) family, reveals their stability and decomposition pathways upon exposure to light. acs.org For instance, many long-wavelength fluorophores are susceptible to photobleaching through photooxidative cleavage of their chemical structure. acs.org Understanding these photochemical decomposition pathways is crucial. acs.org Such studies can reveal the formation of transient species like photoisomers or triplet states, providing a complete picture of the molecule's behavior after light absorption. acs.org This knowledge is essential for developing light-activated therapeutic agents or for ensuring the stability of fluorescent probes in imaging applications. acs.org

Determination of Fluorescence Quantum Yields and Stokes Shifts

Chromatographic and Quantitative Analytical Techniques for Bromosulfophthalein(2-)

For the accurate quantification of Bromosulfophthalein(2-), particularly within complex biological samples, chromatographic techniques are indispensable. These methods provide the necessary separation and sensitivity for reliable analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for quantifying pharmaceutical compounds and dyes in biological matrices such as plasma, bile, or tissue homogenates. researchgate.netmdpi.com The power of HPLC lies in its ability to separate complex mixtures into their individual components with high resolution and sensitivity. researchgate.net The use of HPLC for analyzing drugs in biological fluids is well-established. nih.govjfda-online.com

A typical HPLC method for a compound like Bromosulfophthalein(2-) would involve a reversed-phase setup. nih.gov This includes a stationary phase, such as a C18 column, and a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector set at the absorbance maximum of the analyte. nih.gov

Crucial to the analysis of biological samples is the sample preparation step, which aims to remove interfering substances like proteins. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govjfda-online.com The development and validation of such HPLC methods are guided by international standards to ensure linearity, accuracy, precision, and robustness. researchgate.net

The table below outlines typical parameters for an HPLC method used in the analysis of organic compounds in biological fluids.

HPLC ParameterTypical SpecificationPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Stationary phase for separating non-polar to moderately polar analytes.
Mobile Phase Acetonitrile:Buffered Aqueous Solution (e.g., phosphate (B84403) buffer)Elutes the analytes from the column; composition can be isocratic or gradient. nih.gov
Flow Rate 1.0 mL/minControls the speed of the separation and retention times. nih.gov
Detection UV-Vis Detector (at λmax of analyte)Quantifies the analyte as it elutes from the column.
Sample Preparation Protein Precipitation or Solid-Phase ExtractionRemoves matrix components (e.g., proteins) that can interfere with analysis. nih.gov

Both spectrophotometry and chromatography can be used for the quantitative analysis of Bromosulfophthalein(2-), but they offer different advantages and are suited for different applications.

Spectrophotometry is simple, fast, and inexpensive. biocompare.comjrespharm.com It directly measures the absorbance of a sample at a specific wavelength. However, its major limitation is a lack of specificity. jrespharm.com Any other substance in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, potentially leading to inaccurate results. jrespharm.com This makes it less reliable for complex samples like biological fluids. brieflands.com

High-Performance Liquid Chromatography (HPLC) , in contrast, offers high specificity and sensitivity. nih.govbrieflands.com By physically separating the analyte of interest from other components in the sample before detection, HPLC overcomes the interference issues inherent in spectrophotometry. jrespharm.com This separation capability makes HPLC the superior and more reliable method for accurately quantifying compounds in complex biological matrices. nih.govbrieflands.com While more complex and costly than spectrophotometry, the accuracy and precision of HPLC are often required for research and quality control applications. nih.govjrespharm.com Statistical comparisons often show no significant difference between the mean results of the two methods for simpler formulations, but HPLC typically demonstrates better precision (lower relative standard deviation). nih.gov

The following table provides a direct comparison of the two techniques.

FeatureSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Specificity Low; prone to interference from other absorbing compounds. jrespharm.comHigh; physically separates analyte from interfering matrix components. brieflands.com
Sensitivity Moderate.High; can detect very low concentrations. denovix.com
Complexity & Cost Simple, rapid, and low-cost instrumentation. jrespharm.comMore complex instrumentation, requires expertise, higher cost. brieflands.com
Sample Throughput High; can analyze many samples quickly.Lower; analysis time per sample is longer due to the separation step.
Ideal Application Quantification of pure substances or simple mixtures; initial screening.Accurate quantification in complex matrices (e.g., biological fluids, pharmaceutical formulations). brieflands.com

Utilization of Radiolabeled Bromosulfophthalein(2-) in Quantitative Research

The use of radiolabeled Bromosulfophthalein(2-), particularly with sulfur-35 (B81441) ([³⁵S]BSP), has been a cornerstone in the quantitative analysis of its transport and metabolism. physiology.orgnih.govphysiology.org This technique allows for highly sensitive and specific tracking of the compound within biological systems.

Researchers have employed [³⁵S]BSP to elucidate the kinetics of its uptake, conjugation, and excretion in various experimental models. For instance, studies using isolated rat hepatocytes have demonstrated that the disposition of BSP in cell suspensions mirrors its turnover in the whole liver. nih.gov These investigations have revealed that the initial uptake of BSP is significantly faster than its intracellular conjugation with glutathione (B108866). nih.gov

Furthermore, [³⁵S]BSP has been crucial in characterizing the function of specific transport proteins. Studies on the organic anion transport protein (oatp1) have utilized [³⁵S]BSP to track its transport activity in both liver and choroid plexus. physiology.orgnih.govcapes.gov.br These studies have shown a developmental difference in oatp1 expression and [³⁵S]BSP uptake, with neonatal rat hepatocytes exhibiting markedly decreased transport compared to adults. physiology.orgphysiology.org In contrast, the choroid plexus of neonatal rats shows higher [³⁵S]BSP accumulation than in adults. physiology.orgphysiology.org

The high specific activity of custom-prepared [³⁵S]BSP allows for precise measurements of transport rates and capacities. physiology.org This has been instrumental in comparing the transport kinetics of BSP with other organic anions and in identifying competitive inhibition, confirming shared transport pathways. nih.gov

Key Findings from [³⁵S]BSP Transport Studies:

Experimental Model Key Finding Reference
Isolated Rat HepatocytesBSP uptake is 2-3 times faster than its conjugation with glutathione. nih.gov
Developing Rat LiverOatp1 expression and [³⁵S]BSP uptake are low at birth and increase with age. physiology.orgnih.gov
Neonatal Rat Choroid Plexus[³⁵S]BSP accumulation is higher than in adult choroid plexus. physiology.orgphysiology.org
Liver Plasma Membrane Vesicles[³⁵S]BSP uptake is saturable and competitively inhibited by other organic anions. nih.gov

Computational Modeling and Simulation Studies on Bromosulfophthalein(2-)

Computational approaches have become indispensable tools for investigating the molecular interactions of Bromosulfophthalein(2-) at an atomic level. These methods complement experimental data by providing detailed insights into binding mechanisms and dynamics that are often difficult to observe directly.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Bromosulfophthalein(2-), docking studies have been pivotal in identifying its binding sites on various proteins, particularly glutathione S-transferases (GSTs). tandfonline.comresearchgate.net

These studies have revealed that BSP can bind to a non-substrate site located at the dimer interface of schistosome GSTs. researchgate.net The interactions are stabilized by hydrogen bonds, salt bridges, and aromatic-stacking with key residues. researchgate.net Comparative docking studies have also highlighted the selective binding of BSP to parasite GSTs over human GST isoforms, suggesting its potential as a selective inhibitor. researchgate.netnih.gov For instance, the binding of BSP to Plasmodium falciparum GST (PfGST) and Plasmodium vivax GST (PvGST) is stabilized by a network of hydrogen bonds and van der Waals forces at the dimer interface. nih.govtandfonline.com

These simulations have been used to analyze the stability of BSP binding and to calculate binding free energies. nih.gov For example, MD simulations have demonstrated that BSP binding to schistosome GSTs is energetically favorable and stable throughout the simulation period. nih.govresearchgate.net The insights from MD simulations are crucial for understanding the allosteric inhibition mechanisms, where binding at one site affects the protein's activity at another site. nih.gov

Bromosulfophthalein(2-) has been effectively used as a benchmark or reference compound in virtual screening campaigns to identify new potential inhibitors of specific protein targets. nih.govresearchgate.netmalariaworld.org Its known inhibitory activity and binding mode provide a standard against which newly identified compounds can be compared. nih.govresearchgate.net

Pharmacophore models derived from the BSP-protein complex structure are used to search large chemical databases for molecules with similar structural features that are likely to bind to the same target. nih.govresearchgate.net This approach has been successfully applied to discover novel inhibitors of Schistosoma GSTs. nih.gov High-throughput virtual screening, followed by experimental validation, has identified new lead compounds with potential therapeutic applications. researchgate.netacs.orgacs.org

Molecular Dynamics Simulations to Investigate Bromosulfophthalein(2-) Ligand Binding

In Vitro and Ex Vivo Research Systems Employing Bromosulfophthalein(2-)

In vitro and ex vivo systems are essential for studying the transport of Bromosulfophthalein(2-) in a controlled environment, free from the complexities of a whole organism. These systems allow for the detailed characterization of transport mechanisms and the identification of specific transporters involved.

Isolated hepatocytes and cultured liver cell lines, such as HepG2 cells, are widely used models for studying hepatic transport processes. nih.govnih.govnih.govoup.com Studies with isolated rat hepatocytes have shown that the uptake of BSP is a carrier-mediated process that can be saturated. nih.govresearchgate.net These cells have been instrumental in demonstrating the multi-step process of BSP handling by the liver: uptake across the sinusoidal membrane, intracellular binding and conjugation, and finally, excretion into the bile. nih.govoup.com

HepG2 cells, a human hepatoma cell line, have also been used to investigate BSP transport. nih.govnih.govoup.com Research has shown that bilitranslocase, a carrier protein on the hepatocyte plasma membrane, is involved in the transport of BSP into these cells. nih.govoup.com However, studies have also highlighted differences in transport characteristics between HepG2 cells and primary hepatocytes. For instance, HepG2 cells lack the high-affinity, chloride-dependent BSP transport system found in normal rat hepatocytes. nih.gov

Comparison of BSP Transport in Different In Vitro Models:

Cell Type Key Transport Characteristics Reference
Isolated Rat HepatocytesCarrier-mediated, saturable uptake; conjugation with glutathione. nih.govresearchgate.net
HepG2 CellsBilitranslocase-mediated uptake; absence of high-affinity, Cl⁻-dependent transport. nih.govnih.govoup.com
Primary Endothelial CellsBilitranslocase-mediated uptake. oup.com

Use of Perfused Organ Models (e.g., Liver, Kidney) for Bromosulfophthalein(2-) Disposition Studies

Isolated perfused organ systems are invaluable ex vivo tools for investigating the disposition of xenobiotics like Bromosulfophthalein(2-) (BSP) without the confounding influences of other organ systems or complex neural and hormonal feedback. nih.gov These models, particularly of the liver and kidney, maintain the physiological architecture, cellular polarity, and essential functions, such as bile production in the liver, allowing for detailed pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

Perfused Liver Models:

The isolated perfused rat liver (IPRL) has been extensively used to characterize the hepatic handling of BSP. nih.govnih.gov This model involves surgically isolating the liver and maintaining its viability by perfusing it with an oxygenated, temperature-controlled medium, often a Krebs-Ringer buffer supplemented with albumin. nih.govresearchgate.net This setup allows researchers to monitor the uptake of BSP from the perfusate into the hepatocytes, its intracellular processing (including conjugation with glutathione), and its subsequent excretion into the bile. nih.govresearchgate.net

Research using IPRL models has provided significant insights into how various pathological and chemical insults affect liver function, using BSP as a probe. For instance, studies on ischemia-reperfusion injury have shown that even a short period of ischemia can induce qualitative and quantitative changes in BSP pharmacokinetics. researchgate.net In a study using an IPRL model from fed rats, 60 minutes of warm ischemia followed by reperfusion significantly reduced BSP hepatic uptake and impaired its biliary excretion. researchgate.net Interestingly, this model also revealed a reflux of BSP from the liver back into the perfusate, suggesting that ischemia-reperfusion can alter the integrity of hepatocyte membranes and transport processes. researchgate.net

The IPRL system is also effective for studying chemically-induced liver injury. The hepatotoxicant cadmium, when introduced into the perfusion medium, has been shown to have a dramatic, dose-dependent effect on BSP kinetics. nih.gov At a concentration of 100 μM, cadmium caused a rapid and complete cessation of bile flow (cholestasis), which in turn dramatically reduced the clearance of BSP from the perfusate. nih.govresearchgate.net These studies demonstrate that the primary effect of acute cadmium toxicity on BSP disposition is mediated through its cholestatic action, which occurs well before significant necrotic cell death is evident. nih.gov

Furthermore, the perfused liver model is used to investigate competitive transport dynamics. The transport of the MRI contrast agent gadobenate dimeglumine (Gd-BOPTA) into hepatocytes, which is thought to be mediated by organic anion transporting polypeptide 1 (OATP1), was significantly inhibited by the co-perfusion of bromosulfophthalein. berkeley.edu This competitive interaction provides evidence for the shared transport pathways of these compounds. berkeley.edu

ConditionKey Findings for Bromosulfophthalein (BSP)Reference
Ischemia-Reperfusion (60 min ischemia)Significantly reduced hepatic uptake and impaired biliary excretion. Observed reflux of BSP from liver to perfusate. researchgate.net
Cadmium Exposure (100 µM)Dramatic reduction in BSP clearance from perfusate, secondary to complete cholestasis (cessation of bile flow). nih.gov
Co-perfusion with Gd-BOPTABSP competitively inhibited the hepatic uptake of Gd-BOPTA, indicating a shared transport mechanism (likely OATP1). berkeley.edu
Extracellular ATP (100 µM)Inhibited BSP single-pass extraction and diminished influx rate coefficients, suggesting ATP can modulate organic anion transport. cn-bio.com

Perfused Kidney Models:

While the liver is the primary organ for BSP clearance, the isolated perfused kidney model has been employed to study the disposition of its metabolites, specifically the bromosulfophthalein-glutathione conjugate (BSP-GSH). uw.edu In vivo, renal elimination of BSP-GSH is negligible. uw.edu Studies using the isolated rat kidney sought to determine if this was due to high albumin-binding. uw.edu The results indicated a very low urinary clearance of BSP-GSH even in the absence of albumin, showing that protein binding is not the main limiting factor. uw.edu The kidney was found to metabolize BSP-GSH into two major metabolites that appear in the perfusate, which suggests that BSP-GSH undergoes tubular uptake. uw.edu

Development of Microfluidic Platforms for Bromosulfophthalein(2-) Cellular Studies

Microfluidic platforms, often referred to as "organs-on-a-chip," represent a significant technological advancement for cellular studies, offering the potential to bridge the gap between traditional 2D cell cultures and complex in vivo systems. frontiersin.orgmicrofluidics-innovation-center.com These devices use micro-scale channels to culture cells in a continuously perfused, dynamic environment that more closely mimics physiological conditions, including tissue architecture, cell-cell interactions, and mechanical cues. frontiersin.orgkaist.ac.kr For studying a compound like Bromosulfophthalein(2-), which is handled by specific cellular transporters, these platforms offer unprecedented control and analytical precision. mdpi.com

The primary application for BSP in this context is in liver-on-a-chip and kidney-on-a-chip models. uw.edunih.gov These microphysiological systems (MPS) are designed to maintain the viability and, crucially, the function of cultured cells—such as primary hepatocytes—for extended periods. berkeley.educn-bio.com This is a major advantage over standard static cultures, where hepatocytes rapidly lose their specialized functions, including the expression of key drug transporters. nih.gov

Bromosulfophthalein is a known substrate for organic anion-transporting polypeptides (OATPs), particularly OATP1B1, OATP1B3, and OATP1A2, which are located on the basolateral membrane of hepatocytes and are critical for the uptake of many drugs and endogenous compounds from the blood. nih.govscispace.com It is also transported out of the hepatocyte into the bile by the multidrug resistance-associated protein 2 (MRP2) on the apical membrane. uw.eduscispace.com Microfluidic liver models that co-culture hepatocytes with other liver cell types can recreate a microenvironment that sustains the expression and activity of these transporters. researchgate.net This allows for highly relevant studies on BSP uptake and efflux.

Research has utilized Bromosulfophthalein in comparative uptake experiments in various hepatic cell models, including primary human and rat hepatocytes and the HepaRG cell line, to study the effects of cholestatic drugs. researchgate.net Microfluidic platforms are ideally suited for such assays. They enable high-throughput screening with precise control over compound concentrations and exposure times, all while using minimal amounts of reagents and cells. youtube.com Researchers can create stable concentration gradients to study dose-dependent transport kinetics or introduce inhibitors to probe the specific involvement of transporters like OATPs and MRP2 in BSP disposition. mdpi.comuzh.ch For example, a liver-on-a-chip could be used to precisely measure the rate of BSP uptake by hepatocytes and how that rate is affected by co-exposure to a new drug candidate, providing clear data on potential drug-drug interactions at the transporter level. mdpi.com

Microfluidic Platform FeatureRelevance to Bromosulfophthalein(2-) StudiesReference
Physiological MicroenvironmentMaintains long-term viability and function of hepatocytes, including expression of key transporters like OATPs and MRP2. nih.govcn-bio.com
Continuous PerfusionMimics blood flow, allowing for the study of continuous uptake and clearance dynamics of BSP, similar to in vivo conditions. researchgate.netmdpi.com
High-Throughput ScreeningEnables parallel testing of multiple conditions, such as the effect of various inhibitors or drug candidates on BSP transport. youtube.com
Precise Fluidic ControlAllows for the creation of stable concentration gradients to study dose-dependent kinetics and transporter saturation. frontiersin.org
Co-culture CapabilitiesIntegration of different cell types (e.g., hepatocytes, endothelial cells) to better model the complex interactions within an organ. researchgate.net

Bromosulfophthalein 2 As a Chemical Probe and Research Tool

Application of Bromosulfophthalein(2-) in Transport Protein Inhibition Studies

Bromosulfophthalein (BSP), an anionic dye, has been extensively utilized as a tool in pharmacological research to investigate the function and inhibition of various transport proteins. Its interactions with members of the Organic Anion Transporting Polypeptide (OATP) family and Multidrug Resistance-Associated Proteins (MRPs) have been particularly well-documented.

BSP is recognized as a substrate and inhibitor for several OATP isoforms, including OATP1B1, OATP1B3, OATP1A2, and OATP2B1. caymanchem.com This characteristic makes it a valuable probe for studying the activity of these transporters, which are crucial for the hepatic uptake of numerous endogenous compounds and drugs. caymanchem.comsolvobiotech.com For instance, in stably transfected human embryonic kidney (HEK) cells, BSP is used as a substrate to analyze the inhibitory effects of other compounds on OATP-mediated transport. nih.govnih.gov Research has demonstrated that BSP can competitively inhibit the transport of other substrates, such as bilirubin (B190676), indicating a shared binding site or mechanism. frontiersin.org The inhibitory potential of various compounds on OATP1B1 has been compared using BSP as a prototypical substrate, alongside others like estradiol-17β-glucuronide and estrone-3-sulfate. jst.go.jp

In addition to OATPs, BSP is a known substrate for Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the apical membrane of polarized cells like hepatocytes and renal proximal tubule cells. caymanchem.comsolvobiotech.com MRP2 is responsible for the transport of a wide array of organic anions, including conjugated drugs and toxins, into bile and urine. solvobiotech.com Studies using membrane vesicles from cells overexpressing MRP2 have confirmed the ATP-dependent transport of BSP. physiology.orgnih.gov The interaction of BSP with MRP2 allows it to be used as a tool to investigate drug-drug interactions at the level of biliary excretion. For example, the co-administration of compounds that inhibit MRP2 can affect the clearance of BSP. clemson.edu

The inhibitory effects of various drugs on OATP and MRP transporters are often quantified using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are frequently determined in vitro using cell lines that express the specific transporter of interest, with BSP often serving as the probe substrate.

Table 1: Inhibition of Transport Proteins by Bromosulfophthalein(2-) and Its Use as a Probe Substrate

Transporter Organism/Cell Line Application of BSP Inhibitor/Substrate IC50/Ki Value Reference
OATP1B1 CHO cells Probe Substrate Rifampicin Ki: ~1.6 µM uzh.ch
OATP1B3 CHO cells Probe Substrate Rifampicin Ki: ~0.6 µM uzh.ch
OATP1B1 HEK cells Probe Substrate Rifampin >100 µM (for inhibition of rosuvastatin (B1679574) uptake) nih.gov
OATP2B1 HEK cells Probe Substrate Bromosulfophthalein 30 µM (used as positive control inhibitor) nih.gov
OATP1B3 HEK cells Probe Substrate Bromosulfophthalein 30 µM (used as positive control inhibitor) nih.gov
OATP1A2 HEK cells Substrate Solutol HS 15 IC50 < 0.01% nih.gov
OATP1B3 HEK cells Substrate Cremophor EL IC50 < 0.01% nih.gov
OATP2B1 HEK cells Substrate Solutol HS 15 IC50 < 0.01% nih.gov
MRP2 Rat Liver Substrate Nifedipine No significant inhibition of BSP excretion physiology.orgphysiology.org
MRP2 Sf9 cells Substrate Unspecified Km: 1.9 ± 0.8 mM (for PAH transport) physiology.org
Oatp1c1 Model Cell Line Inhibitor Iopanoic acid, Indocyanine green, Phenytoin Low micromolar to high nanomolar range nih.gov

Utilization of Bromosulfophthalein(2-) in Enzyme Activity Modulation Research

Bromosulfophthalein (BSP) is a well-established inhibitor of Glutathione (B108866) S-transferases (GSTs), a family of enzymes pivotal in the detoxification of a wide array of xenobiotics and endogenous compounds. nih.govtandfonline.com The interaction between BSP and GSTs is complex, often involving both competitive and non-competitive inhibition mechanisms. nih.gov

Studies on human GSTA1-1 have revealed that BSP binds to at least two distinct sites on the enzyme: a high-affinity site and a low-affinity site. nih.govresearchgate.net Interestingly, the binding of BSP to its high-affinity site (with a dissociation constant, Kd, of 0.12 µM) does not inhibit the enzyme's catalytic activity. Inhibition only occurs at higher concentrations of BSP, where it binds to the low-affinity site(s), which is likely at or near the enzyme's active site. nih.govresearchgate.net This interaction results in non-competitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), with a reported inhibition constant (Ki) of 16.8 µM and an IC50 value of 7 µM. nih.govresearchgate.net

The inhibitory properties of BSP extend to GSTs from other organisms as well. For instance, BSP is a potent inhibitor of GSTs from the parasites Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. In the presence of BSP, the enzymatic activity of both P. falciparum GST (PfGST) and P. vivax GST (PvGST) was almost completely inhibited, showing a 99% reduction in specific activity. tandfonline.com Similarly, BSP effectively inhibits the 26-kDa and 28-kDa GST isoforms from Schistosoma japonicum, a parasitic flatworm. For the 28-kDa isoform (Sj28GST), BSP binding leads to a drastic decrease in specific activity from 60.4 µmol/min/mg to 0.0742 µmol/min/mg, with an IC50 in the micromolar range of 0.74 µM. researchgate.net For the 26-kDa isoform (Sj26GST), BSP demonstrates an IC50 of 2.83 µM. researchgate.net

The mechanism of inhibition often involves BSP binding to a non-substrate site, such as the dimer interface of the GST enzyme, leading to allosteric effects that reduce its catalytic efficiency. tandfonline.comresearchgate.net Beyond its direct inhibitory role, BSP is also used as a tool to study the process of glutathione conjugation itself, a critical step in the detoxification pathway facilitated by GSTs. nih.govelsevier.es

Table 2: Inhibition of Glutathione S-transferases (GSTs) by Bromosulfophthalein(2-)

Enzyme Organism Type of Inhibition IC50 Value Ki Value Reference
hGSTA1-1 Human Non-competitive (with respect to CDNB) 7 µM 16.8 ± 1.9 µM nih.govresearchgate.net
PfGST Plasmodium falciparum Potent Inhibition Not specified Not specified tandfonline.com
PvGST Plasmodium vivax Potent Inhibition Not specified Not specified tandfonline.com
Sj28GST Schistosoma japonicum Potent Inhibition 0.74 µM Not specified researchgate.net
Sj26GST Schistosoma japonicum Potent Inhibition 2.83 µM Not specified researchgate.net

Role of Bromosulfophthalein(2-) in Cell Biology and Imaging Research Tools

Bromosulfophthalein (BSP) has found utility in cell biology and imaging research, primarily due to its properties as a transport protein substrate and its inherent fluorescence. These characteristics allow it to be used in various assays to probe cellular functions.

BSP is employed in fluorescence-based assays to assess the activity and inhibition of OATP transporters. nih.gov For example, the uptake of BSP into cells expressing specific OATP isoforms can be monitored to screen for potential drug-drug interactions. nih.gov A decrease in BSP uptake in the presence of a test compound would indicate that the compound is an inhibitor of that particular transporter.

In addition to its use in transport assays, the interaction of BSP with cellular components can be studied using fluorescence spectroscopy. For instance, the binding of BSP to mitochondrial membranes has been investigated by observing its effect on the fluorescence of 1-anilinonaphthalene-8-sulfonic acid (ANS), a fluorescent probe that binds to hydrophobic sites on membranes and proteins. nih.gov Changes in ANS fluorescence upon the addition of BSP can provide insights into the binding kinetics and sites of interaction of BSP with mitochondrial membranes. nih.gov

Furthermore, BSP can be used to modulate cellular processes for research purposes. For example, it can block the efflux of glutathione (GSH), a key antioxidant, from cells. nih.gov This property can be exploited to study the role of GSH homeostasis in various cellular phenomena, such as apoptosis. nih.gov

The development of fluorescent probes is a significant area of research for live-cell imaging. nih.govmdpi.comnih.govrsc.orgfrontiersin.org While BSP itself has been used in fluorescence-based studies, the principles of its interactions with cellular targets can inform the design of novel fluorescent probes for imaging specific cellular processes and molecules, such as mitochondrial ATP. nih.gov

Table 3: Applications of Bromosulfophthalein(2-) in Cell Biology and Imaging

Application Area Cell/System Method/Technique Finding/Use Reference
Transport Protein Assays HEK cells expressing OATPs Fluorescence-based uptake assay Screening for inhibitors of OATP1A2, OATP1B1, OATP1B3, OATP2B1 nih.gov
Transport Protein Assays CHO cells expressing OATP1B1/1B3 Fluorescence-based transport assay Characterizing the transport of fluorescent substrates like 8-FcA nih.gov
Mitochondrial Membrane Interaction Rat liver mitochondria ANS-fluorescence spectroscopy Studying the uptake and binding of BSP to mitochondrial membranes nih.gov
Modulation of Cellular Processes Cells Glutathione efflux assay Blocking GSH efflux to study its role in cellular homeostasis nih.gov

Benchmarking Ligand in Protein-Ligand Interaction Discovery Research

In the field of drug discovery and computational chemistry, a benchmarking ligand is a well-characterized compound used as a reference to validate and refine predictive models of protein-ligand interactions. Bromosulfophthalein (BSP) has been employed in this capacity, particularly in studies targeting Glutathione S-transferases (GSTs). researchgate.net

The process of discovering new drug candidates often involves high-throughput virtual screening, where large libraries of compounds are computationally docked to a target protein to predict their binding affinity. researchgate.netnih.gov The accuracy of these docking and scoring functions is crucial for identifying promising lead compounds. By using a known inhibitor like BSP as a benchmark, researchers can assess the performance of their computational methods. researchgate.net If the computational model can accurately predict the known binding mode and affinity of BSP to its target, it lends confidence to the predictions made for novel, uncharacterized compounds. nih.gov

For example, in the search for new inhibitors of Plasmodium GSTs, BSP has been used as a benchmark ligand. researchgate.net Its known potent inhibitory activity against these enzymes provides a standard against which newly identified potential inhibitors can be compared, both computationally and empirically. tandfonline.comresearchgate.net Similarly, in studies aiming to identify selective inhibitors for schistosome GSTs over human GST isoforms, the differential binding of BSP to these enzymes is a key piece of information. The ability of a computational model to replicate this selectivity enhances its credibility. researchgate.net

The use of benchmarking ligands is a critical component of the broader strategy of ligand-based drug design, which is particularly valuable when the three-dimensional structure of the target protein is not available. nih.gov By understanding the structural and physicochemical properties of a known ligand like BSP that are essential for its biological activity, researchers can develop pharmacophore models to guide the search for new molecules with similar or improved properties. researchgate.net

Table 4: Bromosulfophthalein(2-) as a Benchmarking Ligand

Research Area Target Protein Computational Method Role of BSP Reference
Antimalarial Drug Discovery Plasmodium falciparum and vivax GST High-throughput virtual screening Benchmark ligand for validating screening results researchgate.net
Antischistosomal Drug Discovery Schistosoma GSTs Molecular dynamics-derived pharmacophores Archetypal selective inhibitor to generate pharmacophore models researchgate.net
General Protein-Ligand Binding Various Scoring function calibration Part of a training set to develop and validate binding energy prediction models biomoltech.com

Comparative Analysis and Structure Activity Relationships in Bromosulfophthalein 2 Research

Comparative Studies of Bromosulfophthalein(2-) with Related Molecular Structures

Bromosulfophthalein (BSP), chemically known as 4,5,6,7-tetrabromo-3',3''-disulfophenolphthalein, has been a subject of comparative analysis with other cholephilic organic anions to understand the influence of molecular structure on biological interactions. nih.gov These studies often focus on molecules with shared transport pathways or similar physicochemical properties.

A key comparison is made with 3,6-dibromosulfophthalein (DBSP), an analog with two fewer bromine atoms. nih.gov Despite both being cholephilic organic anions that share a common hepatic uptake mechanism, they exhibit different physicochemical characteristics, including distinct pKa values and degrees of hydrophobicity. nih.gov The number and position of the bromo substituents are central to these differences.

Further comparative studies have been conducted against other dyes used in biological research, such as indocyanine green (ICG) and thymol (B1683141) blue (ThB). nih.gov These molecules, while structurally distinct from the phthalein backbone of BSP, are also cholephilic anions whose binding to proteins like serum albumin and bilitranslocase has been evaluated alongside BSP. nih.gov Such research allows for a broader understanding of the protein binding characteristics of this class of compounds.

In the context of transporter inhibition, BSP's inhibitory profile has been compared with that of various fluorescein (B123965) derivatives and estradiol-17β-glucuronide (E2G) on Organic Anion Transporting Polypeptide (OATP) 1B1. researchgate.net Additionally, analogs of cyclic adenosine (B11128) monophosphate (cAMP), particularly those with aromatic ring-containing substituents, have been studied alongside BSP for their inhibitory effects on OATP1B1 and OATP1B3. plos.org These comparative analyses highlight that while different molecular scaffolds can interact with the same transporters, the nature and potency of the interaction vary significantly. The binding of BSP to glutathione (B108866) transferase (GST) has also been compared between the human and Schistosoma variants of the enzyme, revealing potential for selective inhibition based on structural differences in the enzyme's dimer interface. nih.govresearchgate.net

Elucidation of Structure-Activity Determinants for Bromosulfophthalein(2-) Interactions in Experimental Models

A critical determinant of BSP's interaction with transport proteins is its degree of halogenation. The presence of four bromine atoms in BSP, compared to two in DBSP, significantly increases its hydrophobicity. nih.gov This structural difference is a key factor in its differential binding affinity for plasma proteins and membrane carriers. nih.gov The higher hydrophobicity and the specific arrangement of the four bromo substituents contribute to a higher affinity for the carrier protein bilitranslocase. nih.gov

The two sulfonic acid groups are also crucial for its activity. nih.gov As an organic anion, these negatively charged groups at physiological pH are essential for its recognition by and interaction with organic anion transporters (OATPs). plos.orgacs.org Studies on OATP1B1 suggest that aromatic substituents and acidic moieties are important for binding within the transporter's pore. plos.org

Differential Binding Affinities and Their Mechanistic Implications in Research

The differential binding affinities of Bromosulfophthalein(2-) and its analogs to various proteins have significant mechanistic implications, making them valuable tools in biochemical and physiological research. The affinity of these compounds for plasma proteins and membrane transporters dictates their pharmacokinetics and utility in experimental systems.

A study comparing tetrabromosulfophthalein (BSP) with dibromosulfophthalein (DBSP) in rats revealed critical differences in their binding affinities. The dissociation constant (Kd) for the high-affinity binding sites on plasma proteins was lower for BSP (0.95 µM) than for DBSP (1.44 µM), indicating stronger binding of BSP to plasma proteins. nih.gov Conversely, when examining the interaction with the purified membrane carrier protein bilitranslocase, BSP showed a significantly higher affinity (lower Kd) than DBSP (1.10 µM vs. 3.02 µM). nih.gov This higher affinity for the carrier protein is considered the primary reason for BSP's faster plasma clearance rate, despite its stronger binding to plasma proteins which would typically slow uptake. nih.gov This demonstrates that carrier affinity can be a more dominant factor than plasma protein binding in determining the rate of hepatic uptake.

The inhibitory potential of BSP also shows differential characteristics. When BSP uptake by liver plasma membrane vesicles was measured, it was found to be a competitive process, with DBSP acting as a competitive inhibitor with an inhibition constant (Ki) of 18.2 µM against BSP's transport (apparent Km of 5.20 µM). nih.gov In studies on glutathione transferase from S. bovis/haematobium, BSP acted as a non-competitive inhibitor with an IC50 of 27 µM. researchgate.net The use of BSP as a benchmark ligand in screening for inhibitors of Plasmodium GST further underscores its role as a reference compound due to its well-characterized binding. researchgate.net

The substrate-dependent nature of transporter inhibition further highlights the mechanistic complexities. The inhibition constants (Ki values) for various compounds against OATP1B1 were found to be higher when sulfobromophthalein (B1203653) was used as the probe substrate compared to when dichlorofluorescein (DCF) was used. researchgate.net This implies that the conformation of the transporter or its binding site can be altered depending on the substrate, which in turn affects inhibitor potency. These differential affinities and their consequences are crucial for interpreting experimental data and for the design of new molecules targeting these transport and enzyme systems. nih.govpnas.orgacs.org

Interactive Data Tables

Table 1: Comparative Binding Affinities of Bromosulfophthalein (BSP) and Dibromosulfophthalein (DBSP) This table summarizes the dissociation constants (Kd), Michaelis-Menten constant (Km), and inhibition constant (Ki) for BSP and DBSP with rat plasma proteins and liver membrane transport components. Lower Kd and Km values indicate higher affinity.

CompoundProtein/ProcessParameterValue (µM)Source
BSP Plasma Proteins (High-affinity sites)Kd0.95 ± 0.02 nih.gov
DBSP Plasma Proteins (High-affinity sites)Kd1.44 ± 0.14 nih.gov
BSP BilitranslocaseKd1.10 ± 0.12 nih.gov
DBSP BilitranslocaseKd3.02 ± 0.27 nih.gov
[³⁵S]BSP Liver Plasma Membrane Vesicle UptakeKm5.20 ± 0.80 nih.gov
DBSP Inhibition of [³⁵S]BSP UptakeKi18.2 ± 1.2 nih.gov

Table 2: Inhibition Data for Bromosulfophthalein (BSP) against Glutathione S-Transferase This table shows the half-maximal inhibitory concentration (IC50) of BSP against a specific form of Glutathione S-Transferase (GST), indicating its potency as an inhibitor.

CompoundTarget EnzymeParameterValue (µM)Inhibition TypeSource
BSP Sbh26GST (S. bovis/haematobium)IC5027Non-competitive researchgate.net

Emerging Research Directions for Bromosulfophthalein 2

Once a cornerstone of clinical liver function assessment, Bromosulfophthalein(2-) (BSP) is finding renewed relevance in diverse fields of biomedical research. Its well-characterized interactions with specific organic anion transporters and metabolic pathways make it a valuable tool for exploring fundamental biological processes. Emerging research is now leveraging BSP and its derivatives to develop novel diagnostic and therapeutic strategies, investigate complex physiological phenomena, and refine preclinical drug development platforms.

Q & A

Q. What is the primary mechanism by which Bromosulfophthalein(2-) modulates intracellular glutathione (GSH) levels in macrophages?

BSP inhibits membrane GSH efflux transporters, such as multidrug resistance-associated proteins (MRPs), thereby increasing intracellular GSH concentrations. This mechanism is critical for studying oxidative stress and inflammation. For example, in LPS-stimulated RAW264.7 macrophages, 200 µM BSP elevated GSH levels by 40% and reduced GSH depletion by 50% compared to controls . Methodological Tip: Use fluorometric assays (e.g., monochlorobimane) or HPLC to quantify intracellular GSH before and after BSP treatment.

Q. How is Bromosulfophthalein(2-) utilized in assessing hepatic transporter activity in vitro?

BSP serves as a substrate for organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, in transfected cell lines (e.g., HEK293). Transport assays measure BSP uptake via fluorescence or radiolabeled tracers. For instance, OATP1B3-mediated BSP transport (2 µM) showed a 3.5-fold increase compared to vector controls . Methodological Tip: Pair BSP with inhibitors like rifampicin to validate transporter specificity. Include negative controls using vector-only transfected cells.

Q. What experimental criteria ensure reliable toxicity assessment of BSP in cell cultures?

BSP toxicity is dose- and time-dependent. In RAW264.7 macrophages, 200 µM BSP over 24 hours showed no significant cytotoxicity (viability >90% via MTT assay), but higher doses (≥500 µM) reduced viability by 30% . Methodological Tip: Pre-test BSP concentrations using metabolic activity assays (e.g., resazurin reduction) and confirm with apoptosis markers (e.g., Annexin V/PI staining).

Advanced Research Questions

Q. How can researchers resolve contradictions in BSP’s dual role as a substrate and inhibitor of OATP transporters?

Discrepancies arise from concentration-dependent effects and transporter isoform specificity. For example, BSP at 2 µM acts as an OATP1B3 substrate, while ≥50 µM inhibits OATP2B1-mediated estrone-3-sulfate uptake . Methodological Tip: Conduct competitive inhibition assays with varying BSP concentrations and alternative substrates (e.g., taurocholate). Use kinetic models (e.g., Michaelis-Menten) to distinguish substrate vs. inhibitor behavior.

Q. What advanced methodologies elucidate cross-talk between Akt/FoxO1/TLR4 and MAPK pathways in BSP-mediated anti-inflammatory effects?

BSP suppresses LPS-induced inflammation by phosphorylating Akt, which promotes FoxO1 nuclear exclusion, reducing TLR4 expression. Simultaneously, BSP inhibits MAPK (p38, ERK) activation. Methodological Tip:

  • Use phospho-specific antibodies for Akt (Ser473) and FoxO1 (Thr24) in Western blotting .
  • Apply pathway-specific inhibitors (e.g., LY294002 for Akt) to isolate contributions.
  • Perform chromatin immunoprecipitation (ChIP) to confirm FoxO1 binding to the TLR4 promoter.

Q. How do genetic polymorphisms in SLCO1B1 influence BSP transport kinetics and clinical relevance?

The SLCO1B1*1B haplotype (C388A–C521T) increases OATP1B1 transport activity, enhancing BSP clearance in vitro. This polymorphism may explain inter-individual variability in hepatic uptake studies . Methodological Tip: Genotype cell lines or primary hepatocytes using Sanger sequencing. Compare BSP uptake rates between SLCO1B1 variants under standardized conditions.

Q. What limitations arise when extrapolating in vitro BSP anti-inflammatory data to in vivo models?

In vitro models (e.g., RAW264.7 cells) lack systemic factors like plasma protein binding, which alters BSP bioavailability. Additionally, BSP’s short plasma half-life (8–12 minutes in rodents) limits sustained exposure . Methodological Tip: Use pharmacokinetic modeling to adjust dosing regimens in animal studies. Pair BSP with slow-release formulations or continuous infusion pumps.

Data Contradiction Analysis

Q. Why do studies report conflicting results on BSP’s efficacy in liver function tests versus clinical applications?

While BSP clearance effectively measures hepatic transport in preclinical models, its clinical utility is limited by the lack of pharmaceutical-grade BSP and variable renal excretion in patients with cholestasis . Methodological Tip: Validate BSP-based assays with parallel markers (e.g., indocyanine green) and account for renal function in patient cohorts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.